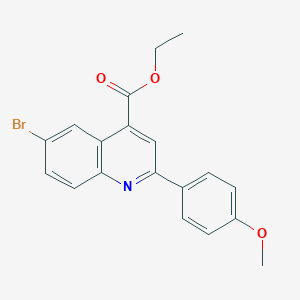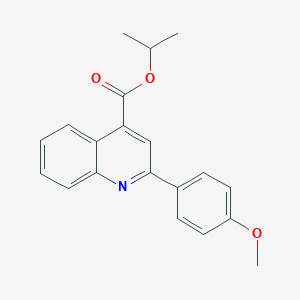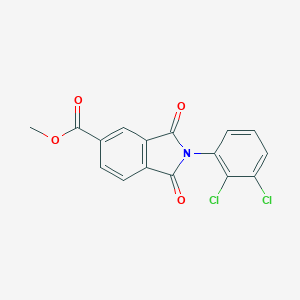
Methyl 2-(2,3-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2,3-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a dichlorophenyl group attached to an isoindolinecarboxylate moiety, which contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,3-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dichlorobenzoic acid with phthalic anhydride in the presence of a catalyst to form the intermediate compound. This intermediate is then reacted with methanol and a dehydrating agent to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,3-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new aromatic compounds with varied functional groups.
Scientific Research Applications
Methyl 2-(2,3-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(2,3-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets. The dichlorophenyl group can interact with enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. Additionally, its unique structure allows it to interact with cellular membranes, influencing cell signaling and function.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2,3-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate: shares similarities with other dichlorophenyl derivatives and isoindolinecarboxylates.
2,3-Dichlorophenylacetic acid: Another compound with a dichlorophenyl group, used in various chemical syntheses.
Phthalic anhydride derivatives: Compounds with similar isoindoline structures, used in the production of dyes and pigments.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H9Cl2NO4 |
|---|---|
Molecular Weight |
350.1 g/mol |
IUPAC Name |
methyl 2-(2,3-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C16H9Cl2NO4/c1-23-16(22)8-5-6-9-10(7-8)15(21)19(14(9)20)12-4-2-3-11(17)13(12)18/h2-7H,1H3 |
InChI Key |
HNNXDLULVSGBFY-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=C(C(=CC=C3)Cl)Cl |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Bromophenyl)-2-oxoethyl 2-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B341671.png)
![2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 2-(4-NITROBENZAMIDO)BENZOATE](/img/structure/B341672.png)
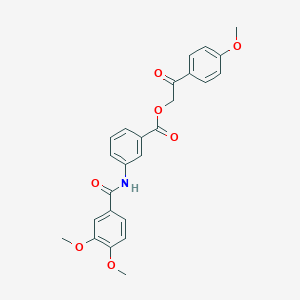
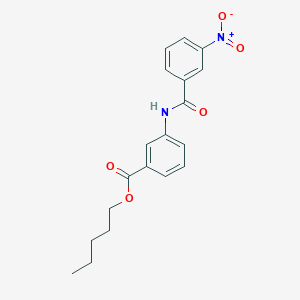

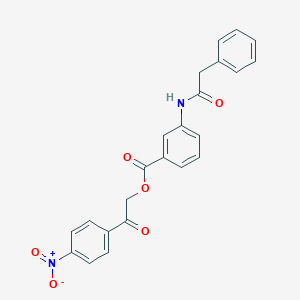
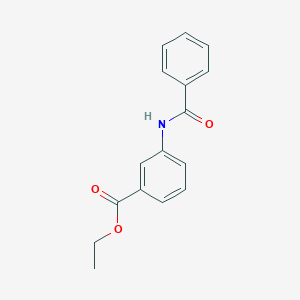
![2-(4-Bromophenyl)-2-oxoethyl 3-[(4-bromobenzoyl)amino]benzoate](/img/structure/B341680.png)
![2-(4-Bromophenyl)-2-oxoethyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B341681.png)
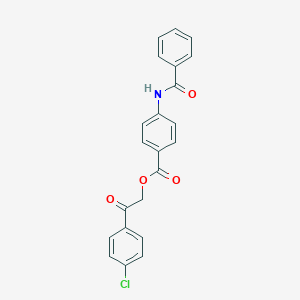
![Pentyl 4-[(4-bromobenzoyl)amino]benzoate](/img/structure/B341687.png)
![2-{3-Nitrophenyl}-2-oxoethyl 4-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B341690.png)
